

desvenlafaxine O-desmethylvenlafaxine active metabolite

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Compound Focus: Desvenlafaxine

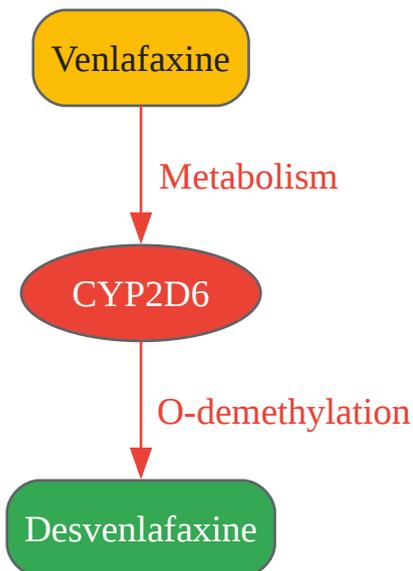
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Metabolic Relationship and Pharmacological Profile

Desvenlafaxine is the primary active metabolite formed when the parent drug, venlafaxine, undergoes O-demethylation, a reaction primarily mediated by the cytochrome P450 enzyme **CYP2D6** [1] [2] [3]. The following diagram illustrates this metabolic pathway and the key pharmacokinetic parameters of the resulting compounds.



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Metabolic Conversion of Venlafaxine to **Desvenlafaxine**

The table below compares the key pharmacokinetic and pharmacodynamic properties of venlafaxine and **desvenlafaxine** [4] [1] [2].

Property	Venlafaxine	Desvenlafaxine
Bioavailability	~45% (extended-release), ~12.6% (immediate-release) [1]	~80% [4] [5] [6]
Primary Metabolism	Extensive first-pass metabolism, primarily by CYP2D6 [1] [2]	Conjugation via UGT enzymes ; minor oxidation by CYP3A4/CYP2C19 [4] [6]
Protein Binding	~27% [1]	~30% [4] [5]
Elimination Half-life	2-13 hours [1]	~11 hours [4] [5]
Potency Ratio (SERT:NET)	~5:1 (in vitro, dose-dependent) [2]	~10:1 (in vitro) [4] [6]
Active Metabolites	O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine [7] [3]	N,O-didesmethylvenlafaxine (minor) [4]

Analytical Methodologies for Enantioselective Analysis

Venlafaxine is a chiral drug administered as a racemate, and its metabolism is stereoselective [7]. The following table summarizes the primary methodologies used for the enantioselective analysis of venlafaxine and its metabolites in various matrices.

Methodology	Key Details	Applications
Liquid Chromatography (LC)	Coupled with UV, MS, or MS/MS detection. Uses chiral stationary phases for separation [7].	Determination of individual enantiomers in pharmaceutical formulations and biological matrices [7].

Methodology	Key Details	Applications
Capillary Electrophoresis (CE)	-	Stereoselective analysis in biological samples after fungal biotransformation [7].

Clinical Efficacy and Dosing

A systematic review of clinical trials demonstrated that a 50 mg/day dose of **desvenlafaxine** is effective for Major Depressive Disorder (MDD), with no evidence of greater efficacy at higher doses (up to 400 mg/day) [8] [5]. The safety and tolerability profile at this dose was consistent with the SNRI class and similar to placebo regarding discontinuation rates due to adverse events [8] [5].

Research and Development Strategies

A key research focus has been overcoming the formulation challenges of ODV. Its high hydrophilicity leads to low oral bioavailability (<40% in beagle dogs), limiting its efficacy [9]. A prodrug strategy has been employed to improve absorption:

- **Objective:** To design ester prodrugs of ODV to increase lipophilicity and oral bioavailability [9].
- **Experimental Protocol:** Seven ester derivatives were synthesized and screened in rats to identify compounds that could be degraded back to ODV in plasma [9]. Promising candidates (ODVP-1, ODVP-2, ODVP-3) were advanced to pharmacokinetic studies in beagle dogs to evaluate relative bioavailability and brain uptake in rats [9].
- **Outcome:** Compounds ODVP-1, ODVP-2, and ODVP-3 demonstrated higher relative bioavailability, improved pharmacokinetic properties, and more rapid penetration into the brain and hypothalamus in rats compared to ODV itself [9].

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